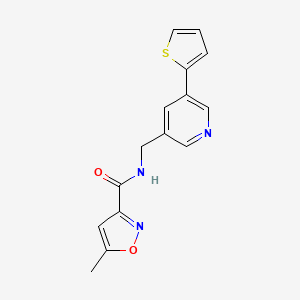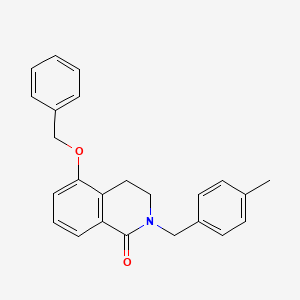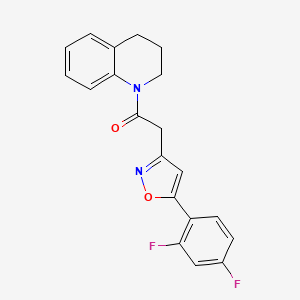![molecular formula C14H13N5O3 B2606549 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide CAS No. 2034357-47-4](/img/structure/B2606549.png)
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is an organic compound that features a benzamide core linked to a triazine moiety through a cyano group
作用機序
Target of Action
The primary target of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide Similar compounds are known to target carboxylic acids, particularly for amide synthesis .
Mode of Action
The This compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those involving the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . The compound acts as a condensing agent, facilitating the condensation of carboxylic acids and amines to form corresponding amides .
Pharmacokinetics
The ADME properties of This compound Similar compounds are known to be highly reactive, suggesting that they may be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of carboxylic acid derivatives. These derivatives can play various roles in biological systems, depending on the specific derivative formed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the reactions involving this compound proceed under atmospheric conditions without the need for drying of the solvent . Moreover, the co-product arising from the compound after condensation is highly water-soluble and can be readily removed from the main reaction product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable benzamide derivative. One common method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a starting material, which reacts with N-methylmorpholine (NMM) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . This intermediate can then be reacted with a benzamide derivative under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine moiety can participate in nucleophilic substitution reactions.
Amidation Reactions: The benzamide core can form amides with carboxylic acids using coupling agents like DMTMM.
Common Reagents and Conditions
Major Products
Amides: Formed from the reaction with carboxylic acids.
Esters: Formed from the reaction with alcohols.
科学的研究の応用
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide has several applications in scientific research:
Organic Synthesis: Used as a coupling reagent in peptide synthesis.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
類似化合物との比較
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): A precursor used in the synthesis of DMTMM.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): A commonly used coupling reagent.
Uniqueness
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is unique due to its ability to form stable amide bonds under mild conditions, making it valuable in peptide synthesis and other applications requiring stable amide linkages .
特性
IUPAC Name |
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZZRUNQXSQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(3-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2606466.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
![4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2606470.png)




![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2606478.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2606481.png)
![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2606482.png)
![7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2606483.png)
![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride](/img/structure/B2606489.png)
